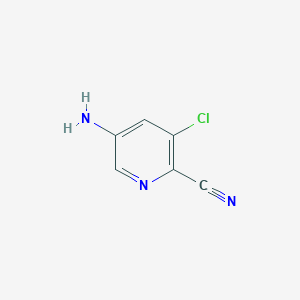

Ácido 4-cloro-2-(trifluorometil)pirimidin-5-carboxílico

Descripción general

Descripción

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative, a class of nitrogen-containing heterocycles that are significant in various medicinal and pharmaceutical applications. Pyrimidine derivatives are known for their presence in DNA and RNA as well as their utility in drug design due to their ability to engage in hydrogen bonding and other intermolecular interactions, which are crucial for molecular recognition processes .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various routes. One approach involves the reaction of 3-(polyfluoroacyl)chromones and their hetero analogues with 1,3-NCN-dinucleophiles, such as amidines or guanidines, to produce 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines. These compounds can then be used as starting substrates for the synthesis of 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids . Another method includes the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils, leading to the formation of chlorinated pyrimidine diones, which can further react with nucleophiles to yield various substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, crystallizes in the monoclinic space group and exhibits a number of weak but significant intermolecular interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions, which contribute to the stability of the crystal packing . These interactions are further quantified using Hirshfeld surface analysis.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cocrystallization with carboxylic acids to form cocrystals with robust hydrogen bonding patterns. These patterns can include O-H...N and N-H...O hydrogen bonds, forming supramolecular synthons and heterosynthons, which can lead to chain-like arrangements or three-dimensional framework structures . Additionally, sequential functionalization of dichloropyrimidines can lead to the formation of pyrimidinyl imidazoles, which are of medicinal interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), can predict the optimized geometry of these molecules and provide insights into their electronic properties, such as the distribution of Mulliken charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are indicative of the molecule's reactivity and its potential for charge transfer . The presence of halogen bonds, as well as the ability to form cation tautomers, can also affect the drug action of pharmaceuticals containing pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Motivador Estructural Clave en Agroquímicos y Farmacéuticos

“Ácido 4-cloro-2-(trifluorometil)pirimidin-5-carboxílico” es un motivador estructural clave en ingredientes activos agroquímicos y farmacéuticos . Las trifluorometilpiridinas (TFMP) y sus derivados, que incluyen este compuesto, se utilizan en las industrias agroquímica y farmacéutica . El uso principal de los derivados TFMP es en la protección de cultivos contra plagas .

Uso en la Protección de Cultivos

Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO . Fluazifop-butilo fue el primer derivado TFMP introducido en el mercado agroquímico . Se cree que las actividades biológicas de los derivados TFMP se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la porción de piridina .

Uso en Farmacéuticos

Varios derivados TFMP también se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen la porción TFMP han recibido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Fármacos Aprobados por la FDA

La FDA ha aprobado fármacos que contienen el grupo trifluorometil . Se han resumido los fármacos aprobados por la FDA que contienen el grupo trifluorometil (TFM, -CF3) durante los últimos 20 años . Esto incluye moléculas farmacológicas potenciales incorporadas a CF3, incluidas sus síntesis y usos para diversas enfermedades y trastornos .

Investigación de Sustituciones Químicas

“this compound” puede utilizarse para investigar el efecto de las sustituciones químicas en las interacciones interfaciales de las pirimidinas con la fase estacionaria cromatográfica de membrana artificial inmovilizada (IAM) que imita los fosfolípidos .

Mecanismo De Acción

Target of Action

It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

It can be inferred from related compounds that the trifluoromethyl group and the pyridine moiety may play a crucial role in its interaction with biological targets . The unique characteristics of these groups can influence the compound’s interaction with its targets, leading to changes in the target’s function .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives can affect various biochemical pathways, leading to their use in the protection of crops from pests and in pharmaceutical applications .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine moiety can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Related compounds with trifluoromethyl groups have been shown to have various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZOIVPQSFJUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620352 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076197-55-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)